

comparison of synthetic routes for 1-Hydroxy-1-cyclopropanecarboxylic acid

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Compound of Interest

Compound Name:	1-Hydroxy-1-cyclopropanecarboxylic acid
Cat. No.:	B023762

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A Comprehensive Guide to the Synthetic Routes of **1-Hydroxy-1-cyclopropanecarboxylic Acid**

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. **1-Hydroxy-1-cyclopropanecarboxylic acid** is a valuable building block in the synthesis of various pharmaceutical agents and complex molecules. This guide provides a comparative analysis of several synthetic routes to this compound, offering insights into their respective methodologies, yields, and overall efficiency.

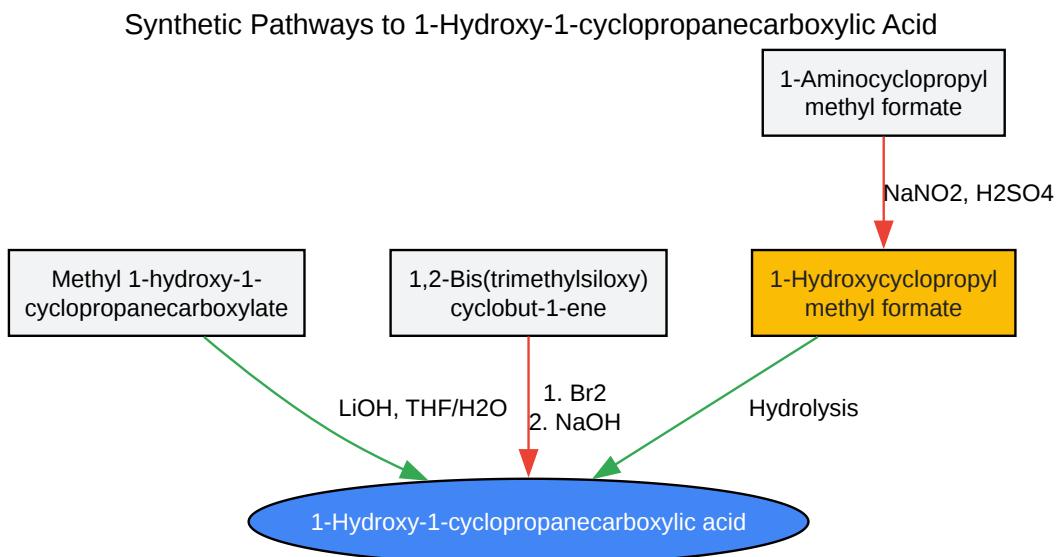
Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway depends on various factors, including precursor availability, desired scale, and acceptable cost. Below is a summary of key quantitative data for prominent synthetic routes to **1-Hydroxy-1-cyclopropanecarboxylic acid**.

Synthetic Route	Starting Material	Key Reagents	Reaction Steps	Overall Yield	Reference
Route 1: Hydrolysis of Ester	Methyl 1-hydroxy-1-cyclopropane carboxylate	Lithium hydroxide	1	85.2%	[1]
Route 2: Diazotization of Amine	1-Aminocyclopropyl methyl formate	Sodium nitrite, Sulfuric acid	2	60-70%	[2]
Route 3: From Silyl Enol Ether	1,2-Bis(trimethylsiloxy)cyclobut-1-ene	Bromine, Sodium hydroxide	1	86-90%	[3]

Visualizing the Synthetic Pathways

The following diagram illustrates the different synthetic strategies for producing **1-Hydroxy-1-cyclopropanecarboxylic acid**.



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Caption: A flowchart comparing three distinct synthetic routes to **1-Hydroxy-1-cyclopropanecarboxylic acid**.

Detailed Experimental Protocols

Route 1: Hydrolysis of Methyl 1-hydroxy-1-cyclopropanecarboxylate

This one-step route offers a high yield and straightforward procedure.

Experimental Protocol:

- Dissolve Methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in a 5:2 mixture of tetrahydrofuran and water.
- Add lithium hydroxide (10.0 eq) to the solution in batches.
- Heat the reaction mixture to 30°C and stir for 12 hours.

- After the reaction is complete, cool the mixture to room temperature.
- Adjust the pH of the solution to 5-6 using a 2N aqueous hydrochloric acid solution.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the organic phase under reduced pressure to obtain the final product.[\[1\]](#)

Route 2: Diazotization of 1-Aminocyclopropyl methyl formate

This two-step synthesis is highlighted as being suitable for industrial-scale production due to its mild reaction conditions and simple post-treatment.[\[2\]](#)

Experimental Protocol:

- Step 1: Synthesis of 1-Hydroxycyclopropyl methyl formate
 - Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid.
 - Catalyze the reaction with the addition of sodium nitrite.[\[2\]](#)
- Step 2: Hydrolysis to **1-Hydroxy-1-cyclopropanecarboxylic acid**
 - The protecting ester group is removed from the 1-hydroxycyclopropyl methyl formate to yield the final product.[\[2\]](#)
 - The product can be purified by simple extraction and concentration.[\[2\]](#)

Route 3: Synthesis from 1,2-Bis(trimethylsiloxy)cyclobut-1-ene

This method, detailed in a German patent, provides a high yield for the target compound.[\[3\]](#)

Experimental Protocol:

- To a solution of 1,2-Bis(trimethylsiloxy)cyclobut-1-ene (0.2 mol) in methylene chloride, add bromine (0.2 mol) in i-pentane at -30°C to -40°C with stirring over 15-30 minutes.
- Pour the reaction mixture into an ice-cold 5% aqueous sodium hydroxide solution.
- After stirring for 2 hours, extract the neutral byproducts with ether.
- Acidify the alkaline aqueous phase with dilute hydrochloric acid.
- Extract the desired **1-hydroxy-1-cyclopropanecarboxylic acid** with ether.^[3]

Other Considered Synthetic Strategies

Kulinkovich Hydroxycyclopropanation

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) isopropoxide catalyst.^{[4][5][6][7]} This reaction proceeds via a titanacyclopropane intermediate.^{[6][7]} While a specific protocol for **1-Hydroxy-1-cyclopropanecarboxylic acid** was not detailed in the reviewed literature, this methodology presents a potential route if a suitable ester precursor is available.

Simmons-Smith Reaction

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.^{[8][9][10][11]} The reaction is stereospecific, preserving the geometry of the starting alkene.^[8] Modifications to this reaction, such as the Furukawa modification using diethylzinc, can improve reactivity.^{[8][10]} To synthesize **1-Hydroxy-1-cyclopropanecarboxylic acid** via this route, a precursor containing a double bond at the appropriate position would be required. The presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule.^{[8][12]}

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